4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 891116-55-5
VCID: VC7398472
InChI: InChI=1S/C19H19N3O5/c1-11-5-7-12(8-6-11)17(23)20-19-22-21-18(27-19)13-9-14(24-2)16(26-4)15(10-13)25-3/h5-10H,1-4H3,(H,20,22,23)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C19H19N3O5
Molecular Weight: 369.377

4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 891116-55-5

Cat. No.: VC7398472

Molecular Formula: C19H19N3O5

Molecular Weight: 369.377

* For research use only. Not for human or veterinary use.

4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 891116-55-5

Specification

CAS No. 891116-55-5
Molecular Formula C19H19N3O5
Molecular Weight 369.377
IUPAC Name 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H19N3O5/c1-11-5-7-12(8-6-11)17(23)20-19-22-21-18(27-19)13-9-14(24-2)16(26-4)15(10-13)25-3/h5-10H,1-4H3,(H,20,22,23)
Standard InChI Key YWRQUEVUNNQUMJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

The compound 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Despite the lack of specific information on this compound in the provided search results, we can infer its potential characteristics and applications based on similar compounds and the general properties of oxadiazoles.

Synthesis Methods

The synthesis of oxadiazole derivatives typically involves the reaction of a hydrazide with a suitable nitrile or ester under acidic or basic conditions. For 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, a likely synthetic route would involve:

  • Formation of the Oxadiazole Ring: This could be achieved by reacting a hydrazide with a nitrile in the presence of a catalyst.

  • Coupling Reaction: The oxadiazole derivative would then be coupled with a benzamide derivative under conditions that facilitate amide bond formation.

Biological Activities

Oxadiazoles are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity: Many oxadiazole derivatives have shown promising activity against bacterial and fungal pathogens .

  • Anti-Inflammatory Activity: Some compounds exhibit anti-inflammatory properties by modulating specific biochemical pathways .

  • Anticancer Activity: Oxadiazoles have been studied for their potential anticancer effects, often through apoptosis induction or cell cycle arrest .

Research Findings and Future Directions

While specific research findings on 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide are not available, studies on similar compounds suggest potential applications in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models.

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